molecular formula C10H12Cl2 B1597269 1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS No. 2362-16-5

1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Cat. No.: B1597269
CAS No.: 2362-16-5
M. Wt: 203.1 g/mol
InChI Key: UIMFHDVFMPUGMO-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)-4,5-dimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chlorine atoms are attached to the methyl groups at the 1 and 2 positions, and two additional methyl groups are attached at the 4 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(chloromethyl)-4,5-dimethylbenzene can be synthesized through the chloromethylation of 4,5-dimethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chloromethylation process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is carefully monitored to prevent the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(chloromethyl)-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at room temperature.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products

    Substitution Reactions: Products include 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene, 1,2-bis(aminomethyl)-4,5-dimethylbenzene, and 1,2-bis(thiomethyl)-4,5-dimethylbenzene.

    Oxidation Reactions: Products include 1,2-bis(carboxymethyl)-4,5-dimethylbenzene and 1,2-bis(formylmethyl)-4,5-dimethylbenzene.

    Reduction Reactions: The primary product is 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene.

Scientific Research Applications

1,2-Bis(chloromethyl)-4,5-dimethylbenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a cross-linking agent in protein chemistry.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chloromethyl)benzene: Lacks the additional methyl groups at the 4 and 5 positions.

    1,4-Bis(chloromethyl)-2,3-dimethylbenzene: The chlorine atoms are positioned differently, affecting its reactivity.

    1,2-Bis(bromomethyl)-4,5-dimethylbenzene: Bromine atoms replace chlorine, altering the compound’s reactivity and physical properties.

Uniqueness

1,2-Bis(chloromethyl)-4,5-dimethylbenzene is unique due to the presence of both chlorine and methyl groups, which provide a balance of reactivity and steric effects. This makes it a versatile compound in various chemical synthesis processes, offering distinct advantages over similar compounds in terms of selectivity and reaction conditions.

Properties

IUPAC Name

1,2-bis(chloromethyl)-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMFHDVFMPUGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335282
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-16-5
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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